Decanoic acid tert-butyl ester
CAS No.: 16474-41-2
Cat. No.: VC0525429
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16474-41-2 |
|---|---|
| Molecular Formula | C14H28O2 |
| Molecular Weight | 228.37 g/mol |
| IUPAC Name | tert-butyl decanoate |
| Standard InChI | InChI=1S/C14H28O2/c1-5-6-7-8-9-10-11-12-13(15)16-14(2,3)4/h5-12H2,1-4H3 |
| Standard InChI Key | IZUZIVIUDTZPFE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(=O)OC(C)(C)C |
| Canonical SMILES | CCCCCCCCCC(=O)OC(C)(C)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Decanoic acid tert-butyl ester is a branched-chain ester derived from decanoic acid and tert-butanol. Its molecular formula is C₁₄H₂₈O₂, with a molecular weight of 228.37 g/mol . The compound’s structure features a decanoyl group esterified to a tert-butyl moiety, conferring steric hindrance that enhances stability against nucleophilic attack . Key identifiers include:
Synthesis and Manufacturing
Esterification Methods
The synthesis typically involves acid- or base-catalyzed esterification of decanoic acid with tert-butanol. For example, Iuchi et al. (2010) achieved a 79% yield using Yb(OTf)₃ as a catalyst under mild conditions . Alternative approaches include:
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Transesterification: Reacting methyl decanoate with tert-butanol in the presence of lipases .
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Custom Synthesis: Hodoodo Chemicals offers custom synthesis with a minimum order of 1g, though lead times extend to 2–3 months due to technical challenges .
Patent-Based Synthesis
A Chinese patent (CN103787971A) outlines a multi-step process for producing tert-butyl esters for antihypertensive drugs :
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Step 1: Reaction of methyl vinyl ketone with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF), followed by potassium hydroxide addition and hexane extraction.
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Step 2: Heating the intermediate with tris(dimethylamino)methane in toluene to yield 10-((dimethylamino)methylene)-9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylic acid tert-butyl ester .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 0.867 g/cm³ | |
| Boiling Point | 255.6°C at 760 mmHg | |
| Flash Point | 110.8°C | |
| Vapor Pressure | 0.0161 mmHg at 25°C | |
| Refractive Index | 1.434 | |
| LogP (Partition Coefficient) | 4.468 |
The compound’s low vapor pressure and high logP value suggest limited environmental mobility and significant lipophilicity, making it suitable for lipid-based formulations .
Applications in Research and Industry
Pharmaceutical Intermediate
Decanoic acid tert-butyl ester serves as a key intermediate in synthesizing antihypertensive and anti-obesity agents. The patented method by CN103787971A highlights its role in producing spirocyclic compounds targeting metabolic disorders .
Protecting Group in Organic Synthesis
Tert-butyl esters are widely used to protect carboxylic acids during multi-step syntheses. Their stability under basic conditions and ease of removal via acid hydrolysis make them ideal for peptide and polymer chemistry .
Material Science
The compound’s thermal stability (decomposition above 250°C) supports its use in high-temperature polymerizations, such as polyesters and polyamides .
Recent Research Advancements
Catalytic Efficiency
Singh et al. (2009) optimized palladium-catalyzed coupling reactions using tert-butyl esters, achieving a 91% yield under ligand-free conditions . This method reduces costs and simplifies purification.
Biological Activity
Ohashi et al. (2017) explored dimeric derivatives of diacylglycerol-lactones containing tert-butyl esters as protein kinase C (PKC) ligands. These compounds showed potential in modulating PKC isoforms involved in cancer and Alzheimer’s disease .
Green Chemistry
Bos and Pabon (1980) demonstrated the use of tert-butyl lithioacetate for chain-extension reactions, yielding carboxylic acids with 60–89% efficiency. This approach minimizes waste and avoids toxic solvents .
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